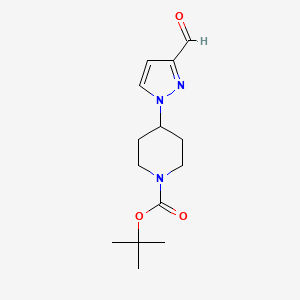

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-formylpyrazole moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes, while the formylpyrazole substituent introduces reactivity for further functionalization, such as nucleophilic additions or condensations. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor design.

Properties

IUPAC Name |

tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-7-5-12(6-8-16)17-9-4-11(10-18)15-17/h4,9-10,12H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPXSFPRMPJQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

Introduction of the Formylpyrazole Moiety: The formylpyrazole group can be introduced via a formylation reaction, where a pyrazole derivative is reacted with a formylating agent like Vilsmeier-Haack reagent.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formylpyrazole moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl piperidine-1-carboxylate backbone is a common scaffold in synthetic chemistry. Key differences arise in the substituents attached to the piperidine ring, which influence physicochemical properties and reactivity. Below is a comparative analysis with three analogs (Table 1):

Table 1: Structural and Analytical Comparison of Tert-butyl Piperidine Derivatives

Key Findings from Comparative Analysis

Elemental Analysis Insights

- Deviations in carbon and hydrogen content (e.g., ) highlight challenges in achieving high purity for complex heterocycles. The Boc-protected compounds (e.g., ) show larger discrepancies, possibly due to residual solvents or incomplete protection.

Biological Activity

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 288.34 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyrazole moiety, which contribute to its pharmacological properties.

This compound exhibits various biological activities, primarily attributed to its interaction with multiple biological targets:

- Antioxidant Activity : The presence of the pyrazole ring is known to enhance antioxidant properties, which may help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals; reducing oxidative stress | [Research Study A] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Research Study B] |

| Antimicrobial | Activity against Gram-positive bacteria | [Research Study C] |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antioxidant Activity :

- In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant potential.

-

Investigation of Anti-inflammatory Properties :

- A study involving animal models showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in reducing inflammation.

-

Antimicrobial Evaluation :

- Laboratory tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate, and what key reaction conditions are required?

The compound is typically synthesized via a multi-step approach. First, piperidine derivatives are functionalized with pyrazole rings through nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be formylated at the pyrazole's 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group . Key conditions include anhydrous environments, controlled temperature (0–5°C for formylation), and inert gas (N₂/Ar) to prevent oxidation. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- NMR (¹H/¹³C): The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The formyl proton resonates at 9.8–10.0 ppm (¹H), while pyrazole protons show splitting patterns between 7.5–8.5 ppm .

- IR: A strong C=O stretch (~1680–1720 cm⁻¹) confirms the Boc and formyl groups.

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~307 g/mol). Fragmentation patterns help identify the piperidine-pyrazole backbone .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity in nucleophilic addition reactions?

The formyl group (-CHO) on the pyrazole acts as an electrophilic site for nucleophilic additions (e.g., condensation with amines to form Schiff bases). The Boc-protected piperidine’s carbamate group is base-sensitive, requiring mild conditions (e.g., TFA for deprotection) to avoid decomposition. Steric hindrance from the tert-butyl group may slow reactions at the piperidine nitrogen .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly during pyrazole ring formation and Boc protection steps?

- Pyrazole Formation: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrazole introduction. Optimize ligand choice (e.g., XPhos) and stoichiometry to minimize byproducts .

- Boc Protection: Employ DMAP as a catalyst in dichloromethane at 0°C to enhance carbamate formation efficiency. Monitor pH to prevent premature deprotection .

- Yield Improvement: Implement flow chemistry for exothermic steps (e.g., formylation) to maintain temperature control and reduce side reactions .

Q. What strategies are recommended for resolving contradictory crystallographic data when determining the molecular structure using programs like SHELXL?

- Twinning Analysis: Use PLATON to detect twinning and refine data with TWIN laws .

- High-Resolution Data: Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Validation Tools: Cross-verify with Olex2 or Coot for electron density maps and hydrogen placement. Discrepancies in bond lengths (>0.02 Å) may indicate incorrect space group assignment .

Q. How does the steric environment of the piperidine ring affect its conformational stability under different solvent conditions?

- Polar Solvents (DMSO, H₂O): Stabilize chair conformations via hydrogen bonding with the Boc group.

- Nonpolar Solvents (Toluene): Increase axial-equatorial flipping due to reduced solvation.

- Computational Analysis: MD simulations (e.g., AMBER) show energy barriers (~5–8 kcal/mol) for ring puckering, correlating with NOE NMR data .

Q. What computational modeling approaches are most suitable for predicting the bioactivity of this compound against kinase targets?

- Docking Studies: Use AutoDock Vina with kinase crystal structures (PDB: e.g., 1ATP for EGFR). Prioritize formyl-pyrazole interactions with ATP-binding pockets.

- QSAR Models: Train on pyrazole derivatives with known IC₅₀ values (R² > 0.85). Descriptors include logP, polar surface area, and H-bond acceptor count .

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories. Compare with experimental SPR/Kd data .

Q. How should researchers address discrepancies in reported biological activity data across different cell line assays?

- Standardization: Use common cell lines (e.g., HEK293 for cytotoxicity) and normalize to internal controls (e.g., β-actin).

- Data Normalization: Apply Z-score or Grubbs’ test to identify outliers in IC₅₀ datasets.

- Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to confirm target engagement. Discrepancies may arise from off-target effects or metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.